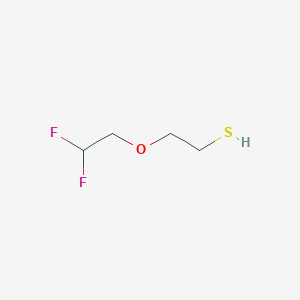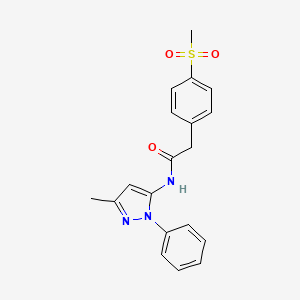
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Darwish et al. (2014) focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming to utilize them as antimicrobial agents. These compounds, derived from reactions involving cyanoacetamide and various derivatives, showed promising in vitro antibacterial and antifungal activities, highlighting their potential for medical applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), which were characterized for their solid-state structures and evaluated for antioxidant activities. The study revealed significant antioxidant properties, demonstrating the chemical versatility and biological relevance of such compounds (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Pharmacological Evaluation for Anti-inflammatory and Analgesic Actions
Faheem (2018) explored the computational and pharmacological potential of pyrazole novel derivatives, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. The research demonstrated that certain derivatives exhibit binding and inhibitory effects across various assays, marking them as candidates for further pharmacological development (Faheem, 2018).
Potential as Anti-inflammatory Agents
Nassar et al. (2011) synthesized a series of chalcone-based diarylpyrazoles containing a phenylsulfonyl or carbonitrile moiety, evaluating their anti-inflammatory activity. Some derivatives displayed significant anti-inflammatory activity with a lower gastrointestinal profile compared to indomethacin, suggesting their potential as safer anti-inflammatory drugs (Nassar, Abdel‐Aziz, Ibrahim, & Mansour, 2011).
Antiviral and Anti-inflammatory Properties
Thangarasu, Manikandan, and Thamaraiselvi (2019) investigated the antiviral, antioxidant, and anti-inflammatory properties of novel pyrazole derivatives. The study included molecular docking to examine interactions with relevant enzymes, highlighting the therapeutic potential of these compounds against various diseases (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Propriétés
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-14-12-18(22(21-14)16-6-4-3-5-7-16)20-19(23)13-15-8-10-17(11-9-15)26(2,24)25/h3-12H,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRVEIKSBWNHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2703675.png)
![[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2703677.png)
![7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2703678.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2703680.png)
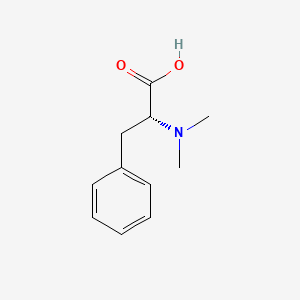
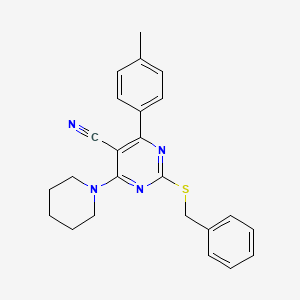
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2703685.png)
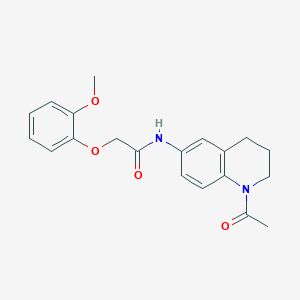
![2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B2703690.png)
